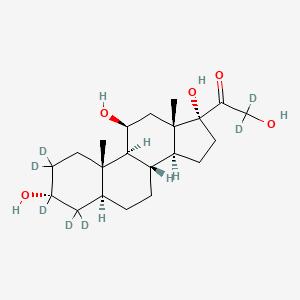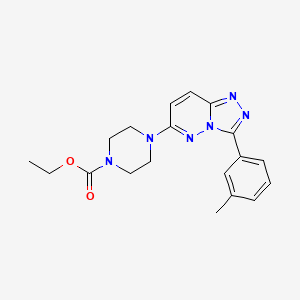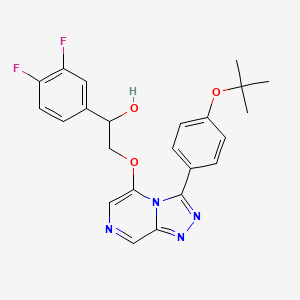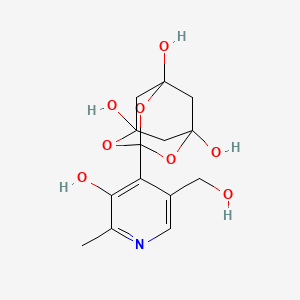
Bananin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bananin: is a compound belonging to the class of trioxa-adamantane-triols, known for its antiviral properties. It has shown significant activity against various RNA viruses, including the severe acute respiratory syndrome coronavirus (SARS-CoV) and dengue virus type 2 (DENV-2) . The unique structural signature of this compound incorporates a trioxa-adamantane moiety covalently bound to a pyridoxal derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bananin involves the conjugation of oligo-oxa-adamantanes to vitamin B6 (pyridoxal). The process includes several steps:
Formation of the Trioxa-Adamantane Moiety: This involves the reaction of adamantane derivatives with appropriate reagents to introduce the trioxa functionality.
Conjugation to Pyridoxal: The trioxa-adamantane moiety is then covalently bound to pyridoxal under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-resolution electrospray mass spectrometry (HR-ESI MS) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions: Bananin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the this compound structure.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Scientific Research Applications
Bananin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound for studying the reactivity of trioxa-adamantane derivatives.
Biology: It is employed in biological studies to understand its interaction with viral proteins and its inhibitory effects on viral replication.
Medicine: this compound has shown promise as an antiviral agent against SARS-CoV, DENV-2, and other RNA viruses. .
Mechanism of Action
Bananin exerts its antiviral effects through several mechanisms:
Inhibition of Viral Helicase: this compound inhibits the ATPase and NTPase activities of the SARS-CoV nsp13 RNA/DNA helicase, preventing viral replication.
Inhibition of Endosome Vacuole Acidification: this compound derivatives, such as vanillinthis compound, block the entry of DENV-2 into host cells by inhibiting endosome vacuole acidification.
Interaction with Viral Proteins: this compound binds to specific viral proteins, disrupting their function and inhibiting viral replication.
Comparison with Similar Compounds
Bananin is unique among antiviral compounds due to its trioxa-adamantane structure. Similar compounds include:
Iodothis compound: A derivative of this compound with an iodine substituent.
Vanillinthis compound: A derivative with a vanillin moiety.
Euthis compound: Another derivative with unique structural features.
Comparison:
This compound vs. Iodothis compound: Iodothis compound has enhanced antiviral activity due to the presence of iodine, which increases its reactivity.
This compound vs. Vanillinthis compound: Vanillinthis compound has additional inhibitory effects on endosome vacuole acidification, making it effective against a broader range of viruses.
This compound vs. Euthis compound: Euthis compound has unique structural features that may offer different antiviral properties.
Properties
Molecular Formula |
C14H17NO8 |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-2,4,10-trioxatricyclo[3.3.1.13,7]decane-1,5,7-triol |
InChI |
InChI=1S/C14H17NO8/c1-7-10(17)9(8(3-16)2-15-7)14-21-11(18)4-12(19,22-14)6-13(20,5-11)23-14/h2,16-20H,3-6H2,1H3 |
InChI Key |
NKGNREWERBOCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,10S)-4,4-dimethyl-7-propan-2-yl-10-[(E)-4-sulfanylbut-1-enyl]-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-diene-2,5,8,12-tetrone](/img/structure/B12415500.png)
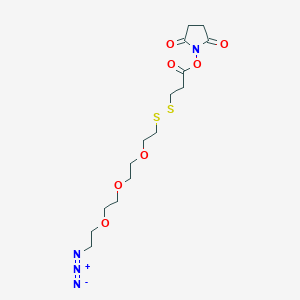
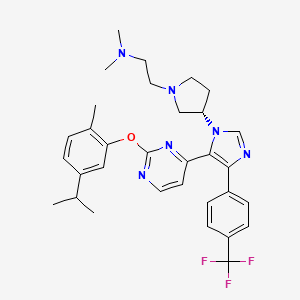



![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)
